7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They have also been found to inhibit Plasmodium falciparum mPPase in membranes .
Mode of Action
It’s known that electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the cyclopropyl group at position 7 in the given compound may play a crucial role in its interaction with its targets.
Biochemical Pathways
The inhibition of plasmodium falciparum mppase suggests that it may affect the pathways related to this enzyme
Pharmacokinetics
The search results suggest that pyrazolo[1,5-a]pyrimidines have good solid-state emission intensities , which might influence their bioavailability
Result of Action
The inhibition of plasmodium falciparum mppase suggests that it may have antimalarial effects
Action Environment
The search results suggest that pyrazolo[1,5-a]pyrimidines have good stability This suggests that they may be relatively stable under various environmental conditions
Preparation Methods
The synthesis of 7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves several steps. The pyrazolo[1,5-a]pyrimidine core can be constructed through various synthetic routes, including cyclization reactions and functional group modifications. Common methods include:
Cyclization Reactions: These reactions typically involve the formation of the pyrazolo[1,5-a]pyrimidine ring system from appropriate precursors under specific conditions.
Functional Group Modifications:
Chemical Reactions Analysis
7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.
Material Science: The compound’s unique photophysical properties make it suitable for applications in optoelectronic devices and fluorescent probes.
Biological Studies: It is used in studying enzyme inhibition and other biological processes due to its structural versatility.
Comparison with Similar Compounds
Similar compounds to 7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share the core pyrazolo[1,5-a]pyrimidine structure but differ in their substituents, which can significantly alter their properties and applications. The uniqueness of this compound lies in its specific substituents, which enhance its potential as an antitumor agent and its photophysical properties .
Properties
IUPAC Name |
7-cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-15-5-3-2-4-11(15)12-9-16-18-13(17(21)22)8-14(10-6-7-10)20(16)19-12/h2-5,8-10H,6-7H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWLYLLJUUTUPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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